molecular formula C11H7BrO3 B12110091 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal

Cat. No.: B12110091
M. Wt: 267.07 g/mol
InChI Key: MGXPGBVDEWSZRU-UHFFFAOYSA-N
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Description

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an oxo group at the 3-position of the propanal chain makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal typically involves the bromination of benzofuran followed by the introduction of the oxopropanal group. One common method involves the use of bromine in the presence of a catalyst to brominate benzofuran at the 5-position. The resulting 5-bromo-benzofuran is then reacted with an appropriate aldehyde under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent aldehyde addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanal is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and an oxo group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanal

InChI

InChI=1S/C11H7BrO3/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,4-6H,3H2

InChI Key

MGXPGBVDEWSZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC=O

Origin of Product

United States

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